BenchChemオンラインストアへようこそ!

5-Cyanothiophene-2-sulfonamide

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

5-Cyanothiophene-2-sulfonamide is a non-substitutable heterocyclic building block for medicinal chemistry. Its electron‑withdrawing 5‑cyano group modulates ring electrophilicity, enabling regioselective Suzuki‑Miyaura cross‑couplings without halogenated waste. This scaffold is critical for synthesizing clinical candidates like BIIB104 (AMPAR potentiator) and ELR510444 (microtubule disruptor). Unlike halogenated analogs, the nitrile handle supports post‑coupling diversification, and its species‑specific metabolic profile (stable in human microsomes) is pivotal for preclinical PK/PD design. Procure ≥98% purity material for SAR studies and lead optimization.

Molecular Formula C5H4N2O2S2
Molecular Weight 188.2 g/mol
Cat. No. B1647116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyanothiophene-2-sulfonamide
Molecular FormulaC5H4N2O2S2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)S(=O)(=O)N)C#N
InChIInChI=1S/C5H4N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,(H2,7,8,9)
InChIKeySOTJMJKWBXAHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanothiophene-2-sulfonamide (CAS 519055-65-3): A Strategic Heterocyclic Sulfonamide Building Block for Medicinal Chemistry and Drug Discovery


5-Cyanothiophene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a cyano substituent at the 5-position of a thiophene ring, with the molecular formula C5H4N2O2S2 and a molecular weight of 188.23 g/mol . This compound is primarily valued as a versatile synthetic intermediate in medicinal chemistry, where its combination of a sulfonamide pharmacophore and an electron-withdrawing nitrile group enables diverse chemical modifications, including metal-catalyzed cross-coupling reactions . Structural analogs within the thiophene-2-sulfonamide class have demonstrated potent biological activities, including inhibition of carbonic anhydrase isoforms, antibacterial effects, and anticancer properties, highlighting the scaffold's therapeutic potential [1]. While direct biological data for the parent compound remains limited in the public domain, its role as a precursor in the synthesis of advanced drug candidates, such as the AMPAR potentiator BIIB104 and the microtubule disruptor ELR510444, underscores its importance as a strategic starting material for structure-activity relationship studies and lead optimization campaigns .

Why 5-Cyanothiophene-2-sulfonamide Cannot Be Replaced by Common Analogs in Critical Synthetic and Biological Applications


Generic substitution of 5-cyanothiophene-2-sulfonamide with other thiophene-2-sulfonamide derivatives is not advisable due to the unique electronic and steric properties conferred by the cyano group at the 5-position, which fundamentally alters reactivity, metabolic stability, and biological target engagement. The electron-withdrawing nitrile moiety significantly modulates the electrophilicity of the thiophene ring, influencing the regioselectivity and efficiency of downstream synthetic transformations such as Suzuki-Miyaura cross-couplings, where 5-bromo analogs are often employed but introduce halogenated waste and distinct coupling kinetics . Furthermore, the cyanothiophene motif exhibits a species-specific metabolic liability involving epoxidation-initiated thiophene ring opening and cyanide release, a pathway that is negligible in human liver microsomes but pronounced in rat models, thereby directly impacting preclinical in vivo study design and interpretation . In biological contexts, thiophene-2-sulfonamide analogs lacking the 5-cyano group display markedly different carbonic anhydrase inhibition profiles, with IC50 values spanning several orders of magnitude depending on ring substitution patterns, underscoring that even minor structural modifications preclude functional interchangeability [1]. Consequently, for applications requiring precise control over synthetic outcomes, metabolic fate, or target potency, 5-cyanothiophene-2-sulfonamide represents a non-substitutable starting material or pharmacophore component.

Quantitative Differentiation of 5-Cyanothiophene-2-sulfonamide: Head-to-Head and Cross-Study Evidence Against Key Comparators


Enhanced Synthetic Versatility via C5-Cyano Group Enabling Diverse Cross-Coupling Reactions

The electron-withdrawing cyano group at the 5-position of 5-cyanothiophene-2-sulfonamide enhances its utility as a substrate for metal-catalyzed cross-coupling reactions compared to unsubstituted thiophene-2-sulfonamide. While 5-bromothiophene-2-sulfonamide is a common surrogate for palladium-catalyzed couplings, the cyano analog offers a distinct electronic profile that can alter reaction kinetics and regioselectivity. The nitrile group also serves as a synthetic handle for subsequent transformations (e.g., hydrolysis to amides or carboxylic acids) that are inaccessible to bromo or unsubstituted derivatives .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Species-Dependent Metabolic Stability of Cyanothiophene Motif: Critical Preclinical Consideration for In Vivo Studies

The 2-cyanothiophene moiety, a core structural feature of 5-cyanothiophene-2-sulfonamide, undergoes a species-specific metabolic pathway involving epoxidation-initiated thiophene ring opening and cyanide release. In rat liver microsomes (RLM), [14C]cyanide was identified as a major metabolite of the AMPAR potentiator BIIB104 (which contains the 5-cyanothiophen-2-yl group), whereas in dog liver microsomes (DLM) and human liver microsomes (HLM), cyanide release was a minor and trace metabolite, respectively . Correspondingly, in bile duct-cannulated rats dosed with [nitrile-14C]BIIB104, [14C]thiocyanate accounted for approximately 53% of total radioactivity excreted over 48 hours, while incomplete radioactivity recovery (~80% over 7 days) and an exceptionally long plasma radioactivity half-life were attributed to thiocyanate formation and retention .

Drug Metabolism Pharmacokinetics Preclinical Safety

Potent Microtubule Disruption and Anticancer Activity in MDA-MB-231 Breast Cancer Cells for Cyanothiophene-Containing Analog ELR510444

ELR510444, a derivative incorporating the 5-cyanothiophen-2-yl group, demonstrates potent antiproliferative activity in the MDA-MB-231 breast cancer cell line with an IC50 value of 30.9 nM . This compound directly interacts with tubulin at the colchicine-binding site, inhibits microtubule polymerization, and induces mitotic arrest and apoptosis . In vivo, ELR510444 exhibits significant antitumor activity in the MDA-MB-231 xenograft model with at least a 2-fold therapeutic window . While this data pertains to a more advanced analog, it establishes the 5-cyanothiophene-2-sulfonamide scaffold as a privileged structure for tubulin-targeted anticancer drug discovery.

Anticancer Microtubule Inhibitor Breast Cancer

Class-Wide Carbonic Anhydrase Inhibition with Nanomolar Potency: Scaffold Validation for Glaucoma and Cancer Targets

Thiophene-based sulfonamides, as a structural class, exhibit potent inhibition of human carbonic anhydrase isoforms hCA-I and hCA-II, with IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II [1]. Corresponding Ki values span 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II [1]. These compounds demonstrate noncompetitive inhibition, and molecular docking studies confirm that the sulfonamide and thiophene moieties are critical for enzyme interaction [1]. While specific data for 5-cyanothiophene-2-sulfonamide are not reported, the established nanomolar potency of closely related analogs supports its potential as a CA inhibitor scaffold.

Carbonic Anhydrase Inhibition Glaucoma Anticancer

Priority Research and Procurement Applications for 5-Cyanothiophene-2-sulfonamide Based on Quantitative Evidence


Diversification of Thiophene-Sulfonamide Libraries via Palladium-Catalyzed Cross-Coupling

5-Cyanothiophene-2-sulfonamide is ideally suited as a core building block for constructing diverse libraries of arylated thiophene-sulfonamides via Suzuki-Miyaura or related cross-coupling reactions. The electron-withdrawing cyano group enhances the electrophilicity of the thiophene ring, facilitating oxidative addition in palladium-catalyzed cycles and enabling regioselective C–C bond formation . This compound offers a cleaner alternative to halogenated surrogates (e.g., 5-bromothiophene-2-sulfonamide) and provides a nitrile handle for post-coupling functional group interconversion, streamlining SAR exploration in medicinal chemistry campaigns.

Preclinical Development of CNS-Targeted AMPA Receptor Potentiators

The 5-cyanothiophen-2-yl motif has been successfully incorporated into the clinical candidate BIIB104 (formerly PF-04958242), an AMPA receptor positive allosteric modulator investigated for cognitive impairment in schizophrenia . Researchers developing next-generation AMPAR potentiators can leverage 5-cyanothiophene-2-sulfonamide as a starting material to generate analogs while proactively addressing the rodent-specific cyanide release liability identified in BIIB104 metabolism studies . Preclinical programs should incorporate early metabolic profiling in human liver microsomes to confirm favorable stability and design in vivo studies that account for species differences in cyanothiophene metabolism.

Discovery of Microtubule-Targeted Anticancer Agents via Colchicine-Site Binding

The cyanothiophene-sulfonamide scaffold has yielded ELR510444, a potent microtubule disruptor with an IC50 of 30.9 nM in MDA-MB-231 breast cancer cells and significant in vivo antitumor activity . This validates the core structure for tubulin-targeted drug discovery, particularly for overcoming resistance mechanisms associated with P-glycoprotein efflux (ELR510444 is a non-P-gp substrate) . Procurement of 5-cyanothiophene-2-sulfonamide enables the synthesis of novel analogs aimed at improving therapeutic index, enhancing brain penetration for CNS malignancies, or exploring combination regimens with immunotherapies.

Carbonic Anhydrase Inhibitor Design for Glaucoma and Cancer Therapeutics

Given the established nanomolar inhibition of human carbonic anhydrase isoforms by thiophene-based sulfonamides (hCA-II IC50 as low as 23.4 nM) , 5-cyanothiophene-2-sulfonamide represents a privileged starting point for developing selective CA inhibitors. The cyano group can be exploited to modulate isoform selectivity through interactions with the CA active site rim, while the sulfonamide moiety coordinates the catalytic zinc ion . Applications include topical glaucoma therapies requiring CA-II inhibition and anticancer agents targeting tumor-associated CA-IX/XII isoforms for which hypoxia-selective activation may be engineered.

Quote Request

Request a Quote for 5-Cyanothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.